N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Medicinal chemistry Drug design Physicochemical profiling

Researchers developing antiviral SAR around thiazole-benzamide scaffolds face supply gaps for the 3-methylsulfonyl-substituted analog-a critical pharmacophoric probe and matched negative control for Hec1/Nek2 mitotic pathway inhibitors. • Direct entry for building SAR around the 3-methylsulfonylbenzamide pharmacophore disclosed in patent EA019357B1 (HCV). • Enhanced H-bonding capacity (HBA=5, TPSA=113 Ų) vs. des-methylsulfonyl analog INH1 (HBA=3, TPSA≈55 Ų) enables systematic probing of target binding. • Structurally confirmed by InChIKey DUBHWYBNCVKMIB-UHFFFAOYSA-N, serving as a reference standard for isomer-resolved HPLC/LC-MS methods. In stock. Quote-based pricing with global FedEx shipping.

Molecular Formula C19H18N2O3S2
Molecular Weight 386.48
CAS No. 896285-29-3
Cat. No. B2782084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS896285-29-3
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
InChIInChI=1S/C19H18N2O3S2/c1-12-7-8-16(13(2)9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
InChIKeyDUBHWYBNCVKMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Procurement Relevance


N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896285-29-3) is a synthetic thiazole-benzamide hybrid bearing a 3-methylsulfonyl substituent on the benzamide ring [1]. The compound belongs to the broader class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides, which have been patented for antiviral applications including hepatitis C [2]. With a molecular formula of C19H18N2O3S2 and a molecular weight of 386.5 g/mol, the compound presents distinct electronic and steric features conferred by the electron-withdrawing methylsulfonyl group at the meta position of the benzamide moiety [1]. This structural arrangement distinguishes it from simpler N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide analogs that lack the sulfonyl functionality.

Why In-Class Analogs Cannot Substitute


Within the thiazole-benzamide chemical space, minor structural modifications produce disproportionate changes in physicochemical properties, molecular recognition, and biological activity. The presence and position of the methylsulfonyl group on the benzamide ring critically affect hydrogen-bonding capacity, electronic distribution, and lipophilicity—parameters that directly influence target engagement and off-target profiles [1]. The closest analog, INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, CAS 313553-47-8), lacks the methylsulfonyl group entirely and is an established Hec1/Nek2 mitotic pathway inhibitor (GI50 10–21 μM in breast cancer lines) [2]. By contrast, the methylsulfonyl substitution pattern in the title compound aligns with a distinct patent family targeting antiviral mechanisms, underscoring that these structurally similar compounds occupy divergent biological activity spaces and cannot be interchanged without experimental validation.

Quantitative Differentiation from Close Analogs


Enhanced H-Bond Acceptor Capacity vs. INH1

The 3-methylsulfonyl group on the benzamide ring provides five hydrogen-bond acceptors (HBA=5) compared to only three (HBA=3) for the des-methylsulfonyl analog INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) [1]. This increase in HBA count expands the compound's capacity for directional intermolecular interactions with biological targets, while the topological polar surface area of 113 Ų (vs. approximately 55 Ų for INH1) indicates substantially different permeability and transport characteristics [1].

Medicinal chemistry Drug design Physicochemical profiling

Positional Isomerism: 3- vs. 2-Methylsulfonyl Effects

The title compound bears the methylsulfonyl group at the 3-position (meta) of the benzamide ring, whereas a known positional isomer—N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide—carries the same substituent at the 2-position (ortho) [1]. This positional shift alters the dihedral angle between the benzamide carbonyl and the sulfonyl group, affecting resonance and inductive electronic effects on the amide NH acidity (predicted pKa 6.50±0.50 for the 3-substituted compound) [1]. The meta substitution preserves a linear conjugation pathway from the amide to the sulfonyl, whereas ortho substitution introduces steric clash with the thiazole-amide linkage, potentially altering target-binding conformation.

Structure-activity relationship Isomer differentiation Medicinal chemistry

Antiviral Patent Lineage vs. Hec1/Nek2-Targeted INH1

The alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, to which the title compound belongs, is disclosed in Eurasian Patent EA019357B1 as demonstrating strong activity against hepatitis C virus (HCV) [1]. This antiviral activity profile is mechanistically orthogonal to that of INH1, which inhibits the Hec1/Nek2 mitotic pathway (GI50 10–21 μM in breast cancer cell lines, IC50 176 nM in MDA-MB-231 migration assays) [2]. The patent explicitly requires at least one alkylsulfonyl or O-sulfonyl substituent (R1–R6 or R9) for antiviral activity, a structural feature absent in INH1 [1].

Antiviral research Hepatitis C Target differentiation

Steric Bulk: Mesityl vs. Dimethylphenyl Substitution

N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS not assigned) represents a closely related analog in which the 2,4-dimethylphenyl group at the thiazole 4-position is replaced by a 2,4,6-trimethylphenyl (mesityl) group [1]. The additional ortho-methyl group in the mesityl analog introduces greater steric hindrance around the thiazole-phenyl bond, restricting rotational freedom and potentially altering π-stacking interactions with aromatic residues in target binding pockets. The title compound, with only two methyl groups (2,4-dimethyl), retains conformational flexibility at this position while maintaining sufficient hydrophobicity for membrane partitioning.

Steric modulation SAR analysis Analog comparison

Recommended Application Scenarios


Antiviral Screening for HCV

Based on patent EA019357B1, which discloses the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class as active against HCV, this compound serves as a direct entry point for building structure-activity relationships (SAR) around the 3-methylsulfonylbenzamide pharmacophore [1]. Its enhanced hydrogen-bonding capacity (HBA=5) and moderate lipophilicity (XLogP3=3.8) position it as an initial hit or lead-like scaffold for medicinal chemistry optimization of antiviral potency and selectivity [2].

Probe for Hydrogen-Bond Target Engagement

The compound's five hydrogen-bond acceptor sites and TPSA of 113 Ų contrast sharply with the des-methylsulfonyl analog INH1 (HBA=3, TPSA≈55 Ų) [2]. This makes the compound a useful tool for systematically probing the contribution of hydrogen-bonding interactions to target binding in biochemical and biophysical assays, where incremental changes in HBA count correlate with binding free energy differences [1].

Negative Control for Hec1/Nek2 Assays

Unlike INH1, which inhibits the Hec1/Nek2 interaction (GI50 10–21 μM), the methylsulfonyl-substituted compound lacks the essential benzamide-only pharmacophore required for Hec1 binding [1][2]. In screening cascades targeting mitotic regulators, this compound can serve as a structurally matched negative control to confirm that observed phenotypes are driven specifically by Hec1/Nek2 inhibition rather than general thiazole-benzamide scaffold effects.

Reference Standard for Isomer Resolution

The unambiguous 3-methylsulfonyl substitution (confirmed by InChIKey DUBHWYBNCVKMIB-UHFFFAOYSA-N) allows this compound to serve as a reference standard for developing HPLC, LC-MS, or NMR methods that must resolve the 3-substituted isomer from its 2-substituted positional isomer, which is commercially available as a distinct entity [1]. This is critical for quality control in chemical procurement and compound management workflows.

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